Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime
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Overview
Description
Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime: is a complex organic compound with a unique structure that includes a benzaldehyde moiety substituted with a hydroxy group and a tricyclo[3311~3,7~]dec-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime typically involves the following steps:
Formation of the Benzaldehyde Derivative: The starting material, 2-hydroxybenzaldehyde, is reacted with a tricyclo[3.3.1.1~3,7~]dec-1-yl derivative under specific conditions to form the desired benzaldehyde derivative.
Oxime Formation: The benzaldehyde derivative is then treated with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the oxime.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the oxime group to an amine.
Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime involves its interaction with molecular targets and pathways within biological systems. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzaldehyde: A simpler analog without the tricyclo[3.3.1.1~3,7~]dec-1-yl group.
5-(1-Adamantyl)-2-hydroxybenzaldehyde: A related compound with an adamantyl group instead of the tricyclo[3.3.1.1~3,7~]dec-1-yl group.
Uniqueness
- The presence of the tricyclo[3.3.1.1~3,7~]dec-1-yl group imparts unique steric and electronic properties to the compound, which can influence its reactivity and interactions with biological targets.
- The combination of the hydroxy and oxime groups provides additional sites for chemical modification and interaction, enhancing the compound’s versatility in various applications.
Properties
Molecular Formula |
C17H21NO2 |
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Molecular Weight |
271.35 g/mol |
IUPAC Name |
4-(1-adamantyl)-2-[(E)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C17H21NO2/c19-16-2-1-15(6-14(16)10-18-20)17-7-11-3-12(8-17)5-13(4-11)9-17/h1-2,6,10-13,19-20H,3-5,7-9H2/b18-10+ |
InChI Key |
JERQXFQEBFUXBV-VCHYOVAHSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)/C=N/O |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)C=NO |
Origin of Product |
United States |
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